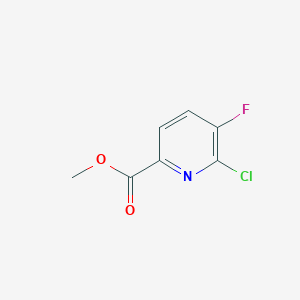

Methyl 6-chloro-5-fluoropicolinate

Übersicht

Beschreibung

Methyl 6-chloro-5-fluoropicolinate is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known to inhibit cytochrome p450 1a2 (cyp1a2) . CYP1A2 is an enzyme that plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

Methyl 6-chloro-5-fluoropicolinate interacts with its target, CYP1A2, by inhibiting its activity This interaction can lead to changes in the metabolic processes regulated by CYP1A2

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the metabolism of various drugs and lipids, given its interaction with CYP1A2

Pharmacokinetics

This compound has high gastrointestinal absorption, indicating good oral bioavailability . It is also permeable to the blood-brain barrier (BBB), suggesting it can reach the central nervous system . Its lipophilicity, as indicated by Log Po/w values, suggests it has good cell membrane permeability .

Result of Action

Given its inhibition of CYP1A2, it can be inferred that it may alter the metabolic processes regulated by this enzyme .

Biologische Aktivität

Methyl 6-chloro-5-fluoropicolinate is a compound of significant interest in biological research due to its potential therapeutic applications and interactions with biomolecules. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of picolinate derivatives, characterized by a methyl ester functional group, a chlorine atom, and a fluorine atom attached to the pyridine ring. Its chemical formula is C_7H_6ClFNO_2, and it exhibits unique reactivity due to these substituents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The presence of the chloro and fluoro groups enhances its binding affinity and specificity. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function.

Key Mechanisms:

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways.

- Antimicrobial Activity: Preliminary studies suggest it has potential antimicrobial properties, affecting bacterial growth and biofilm formation.

- Anticancer Potential: Investigations are ongoing regarding its efficacy against various cancer cell lines.

Biological Activity Studies

Research has focused on the compound's biological activities, including antimicrobial and anticancer effects. Below is a summary of notable findings:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial activity against E. coli | Showed significant inhibition at concentrations above 50 µg/mL. |

| Study 2 | Anticancer effects on breast cancer cells | Induced apoptosis in MCF-7 cell line with IC50 values around 30 µM. |

| Study 3 | Biofilm formation inhibition | Reduced biofilm formation in Staphylococcus aureus by 70% at sub-MIC levels. |

Case Studies

-

Antimicrobial Effects:

A study examined the effect of this compound on various pathogenic bacteria. Results indicated that the compound effectively inhibited the growth of E. coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent . -

Anticancer Activity:

Research involving breast cancer cell lines demonstrated that this compound could induce apoptosis through mitochondrial pathways. The compound's ability to disrupt cellular metabolism was highlighted as a key factor in its anticancer activity . -

Biofilm Inhibition:

Another investigation focused on the compound's ability to inhibit biofilm formation by Staphylococcus aureus. The results showed a significant reduction in biofilm biomass, indicating its potential use in preventing infections associated with biofilms.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

| Step | Reaction Conditions | Yield |

|---|---|---|

| Step 1 | With trichlorophosphate; reflux; inert atmosphere | 79% |

| Step 2 | With lithium hydroxide; THF:H2O mixture | 80% |

| Step 3 | Microwave-assisted synthesis; dioxane at 120°C | 12.2% |

The synthesis processes are crucial for modifying the compound's properties to enhance its efficacy in applications such as herbicides .

Agricultural Applications

Herbicide Development : this compound is primarily utilized as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. This mechanism effectively controls various broadleaf weeds and grasses, making it an essential tool in modern agricultural practices.

Biological Activity : Studies have demonstrated that this compound exhibits significant herbicidal activity against a range of plant species. Its effectiveness stems from its interaction with cytochrome P450 enzymes, which play a critical role in metabolic pathways in plants and potentially non-target organisms .

Ecological Considerations

While this compound is effective as a herbicide, its interactions with non-target organisms raise ecological concerns. Research indicates that the compound can affect metabolic processes in various biological systems, necessitating careful application to mitigate unintended ecological impacts .

Eigenschaften

IUPAC Name |

methyl 6-chloro-5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGCVVSRZHFYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.